molecular formula C15H10ClN3OS B1443267 5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 1142201-58-8

5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B1443267
CAS No.: 1142201-58-8
M. Wt: 315.8 g/mol
InChI Key: KBLQJTJQZADAIZ-UHFFFAOYSA-N
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Description

5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that features a unique combination of pyridine, phenyl, and imidazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2-chloropyridine-3-carboxylic acid chloride with 1,3-bis(silyloxy)-1,3-butadienes. This reaction is carried out at low temperatures (around -78°C) to prevent the formation of complex mixtures . The resulting product is then subjected to further reactions, such as permethylation, to yield the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its combination of pyridine, phenyl, and imidazolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(2-chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-13-10(5-4-8-17-13)9-12-14(20)19(15(21)18-12)11-6-2-1-3-7-11/h1-9H,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLQJTJQZADAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(N=CC=C3)Cl)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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